4-(5-Bromothiophen-2-yl)pyridine
Description
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLQDMVQUWKFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569854 | |
| Record name | 4-(5-Bromothiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164936-60-1 | |
| Record name | 4-(5-Bromothiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Functionalization of 4 5 Bromothiophen 2 Yl Pyridine
Optimized Synthetic Pathways for 4-(5-Bromothiophen-2-yl)pyridine Precursors
Thiophene (B33073) Precursors: The primary thiophene precursor is 2,5-dibromothiophene (B18171). Its synthesis is typically achieved through the direct bromination of thiophene. High-yield procedures often involve reacting thiophene with bromine in hydrobromic acid, which can produce 2,5-dibromothiophene in yields exceeding 90%. thieme-connect.com Another established method involves the bromination of thiophene in benzene (B151609), followed by treatment with ethanol (B145695) and sodium hydroxide, which yields both 2-bromothiophene (B119243) and 2,5-dibromothiophene after distillation. prepchem.com For syntheses requiring monosubstitution, 2-bromothiophene is a key intermediate. chemicalbook.com Optimized methods for its selective preparation include the reaction of thiophene with N-bromosuccinimide (NBS) or reacting thiophene with hydrogen peroxide in the presence of hydrobromic acid, which can achieve high conversion and selectivity. guidechem.compatsnap.com
Pyridine (B92270) Precursors: The pyridine moiety can be introduced in various activated forms suitable for cross-coupling.
4-Halopyridines: 4-Chloropyridine (B1293800), often used as its more stable hydrochloride salt, is a common precursor. researchgate.net It can be synthesized from pyridine using chlorinating agents like phosphorus oxychloride or phosphorus pentachloride. patsnap.comgoogle.com Another route involves the diazotization of 4-aminopyridine (B3432731) in the presence of a chloride source. guidechem.com
Pyridine-4-boronic acid: For Suzuki-Miyaura coupling, pyridine-4-boronic acid is an essential reagent. chemicalbook.com Its synthesis is commonly achieved via lithiation of 4-bromopyridine (B75155) with n-butyllithium at low temperatures, followed by quenching with a borate (B1201080) ester like trimethyl borate. chemicalbook.com
Organozinc and Organotin Pyridines: For Negishi and Stille couplings, respectively, organometallic pyridine precursors are required. 4-Pyridylzinc halides can be prepared by the direct insertion of activated zinc into 4-bromopyridines. koreascience.kr 4-(Tributylstannyl)pyridine is synthesized by reacting 4-bromopyridine with n-butyllithium and then quenching with tributyltin chloride. prepchem.com
Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound Derivatives
Transition metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing the this compound scaffold and its derivatives. researchgate.netdergipark.org.tr These methods offer a modular approach, allowing for the convergent assembly of the two heterocyclic rings.
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming the C-C bond between the pyridine and thiophene rings. researchgate.netambeed.com This reaction typically involves the palladium-catalyzed coupling of a halopyridine with a thiophene-boronic acid or, more commonly, a halogenated thiophene with a pyridine-boronic acid. The reaction is valued for its tolerance of a wide range of functional groups and generally good yields. chemicalbook.com
A typical strategy for synthesizing the parent compound involves the coupling of 2,5-dibromothiophene with one equivalent of pyridine-4-boronic acid. This approach allows for the selective formation of the desired mono-arylated product, leaving the second bromine atom on the thiophene ring available for subsequent functionalization. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side products. koreascience.krsigmaaldrich.com
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,5-Dibromothiophene | 4-Cyanophenylboronic acid | Pd(OAc)₂ (10%), PPh₃ (40%) | Na₂CO₃ | DME | 80 | 94 | nih.gov |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate-Good | ambeed.com |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (0.2-0.5%) | K₂CO₃ | Methanol | 60 | 95 | koreascience.kr |
Negishi and Stille Coupling Approaches
Negishi Coupling: The Negishi reaction provides a powerful alternative, coupling an organozinc reagent with an organic halide. wikipedia.org For the synthesis of this compound, this can be approached in two ways: reacting 4-pyridylzinc chloride with 2,5-dibromothiophene, or reacting a 2-thienylzinc halide (derived from 2-bromothiophene) with a 4-halopyridine. The Negishi coupling is known for its high reactivity and functional group tolerance, often proceeding under mild conditions. orgsyn.orgorganic-chemistry.org Nickel-based catalysts are also effective for this transformation. wikipedia.org
| Organozinc Reagent | Halide Partner | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Functionalized Organolithium -> Organozinc | 2-Bromothiophene | Pd(PPh₃)₄ (5%) | THF | Reflux, overnight | 59 | researchgate.net |
| Functionalized Organolithium -> Organozinc | 4-Bromopyridine | Pd(PPh₃)₄ (5%) | THF | Reflux, overnight | 29 | researchgate.net |
| Aryl Zincs | Aryl Chlorides | Pd(P(t-Bu)₃)₂ | - | - | General Method | organic-chemistry.org |
Stille Coupling: The Stille coupling utilizes an organotin reagent, which is generally stable to air and moisture. google.comnih.govchemicalbook.com The synthesis of this compound via Stille coupling would involve reacting a stannylated precursor, such as 2-(tributylstannyl)thiophene (B31521) or 4-(tributylstannyl)pyridine, with a halogenated coupling partner (e.g., 4-chloropyridine or 2,5-dibromothiophene, respectively) in the presence of a palladium catalyst. fishersci.com While effective, the toxicity of organotin compounds and difficulties in removing tin byproducts are notable drawbacks. researchgate.net
| Organostannane | Halide Partner | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-(Tributylstannyl)thiophene | Aryl Iodide | PdCl₂(PPh₃)₂ | DMF | Reflux | Good | researchgate.net |
| Organotin Reagents | Aryl Bromides | Pd(PPh₃)₄-PEG 400 | - | - | - | chemicalbook.com |
| 2-(Tributylstannyl)thiophene | 2,7-dibromo-N-octylcarbazole | Pd(PPh₃)₄ | DMF | 90 | - | researchgate.net |
Direct Arylation and C-H Functionalization Routes to this compound Scaffolds
Direct arylation represents a more atom-economical approach, avoiding the pre-functionalization required for traditional cross-coupling reactions. google.com This methodology involves the palladium-catalyzed coupling of a C-H bond in one of the heterocycles with a halogenated partner. Research has shown that palladium-catalyzed direct heteroarylation of 2-(5-bromothiophen-2-yl)pyridine can proceed with various heteroarenes, such as thiophenes, furans, and pyrroles. guidechem.com The reaction typically occurs regioselectively at the C5 position of the coupling partner heteroarene. guidechem.com This C-H functionalization strategy allows for the construction of complex polyheteroaromatic systems in moderate to high yields. guidechem.com Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation enables the functionalization of the typically less reactive β-position (C3) of the thiophene ring in 2-arylthiophene substrates. chemicalbook.com
| Heteroarene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Thiophene | PdCl(C₃H₅)(dppb) (2%) | KOAc | DMA | 150 | 16 | 71 |
| 2-Methylthiophene | PdCl(C₃H₅)(dppb) (2%) | KOAc | DMA | 150 | 16 | 68 |
| Furan | PdCl(C₃H₅)(dppb) (2%) | KOAc | DMA | 150 | 16 | 55 |
| N-Methylpyrrole | PdCl(C₃H₅)(dppb) (2%) | KOAc | DMA | 150 | 16 | 65 |
| Thiazole (B1198619) | PdCl(C₃H₅)(dppb) (2%) | KOAc | DMA | 150 | 16 | 42 |
Strategic Derivatization and Post-Synthetic Modification of this compound
Post-synthetic modification (PSM) refers to the chemical alteration of a pre-formed molecular scaffold. fishersci.comresearchgate.netorgsyn.org For this compound, the bromine atom on the thiophene ring and the potentially reactive C-H positions on both rings serve as key handles for such modifications.
Halogen-Directed Functionalization of the Thiophene Ring
The bromine atom at the 5-position of the thiophene ring is a versatile functional handle. It is the primary site for the cross-coupling reactions described in section 2.2, where it is replaced by a new carbon-based substituent.
Beyond substitution, the bromine atom can direct further functionalization through more intricate reaction pathways. A notable example is the "halogen dance" reaction. This process involves the migration of a halogen atom along an aromatic ring via a series of deprotonation and halogen-metal exchange steps. chemicalbook.com For 2-(5-bromothiophen-2-yl)pyridine, treatment with a lithium amide base can induce deprotonation at specific sites, leading to a migration of the bromine atom. This allows for the synthesis of various constitutional isomers that would be difficult to access through direct synthesis. For instance, selective deprotonation and subsequent iodination can lead to the formation of four different iodinated constitutional isomers from the single starting material, 2-(5-bromothiophen-2-yl)pyridine, showcasing a powerful method for achieving structural diversity. chemicalbook.com This strategy highlights how the existing halogen can be leveraged to activate and functionalize other positions on the heterocyclic scaffold.
Pyridine Nitrogen Functionalization and Quaternization Strategies
The nitrogen atom in the pyridine ring of this compound is a key site for functionalization, primarily through quaternization. This process transforms the neutral pyridine into a positively charged pyridinium (B92312) salt, which can significantly alter the molecule's electronic properties, solubility, and biological activity. nih.govrsc.org
Quaternization is typically achieved by reacting the pyridine derivative with an alkyl halide. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction leads to the formation of a new carbon-nitrogen bond and a positively charged pyridinium ion, with the halide as the counter-ion. researchgate.net For instance, the reaction of poly(4-vinyl pyridine) with methyl iodide has been studied extensively to produce N-methyl pyridinium iodide units. nih.gov This strategy is directly applicable to this compound.
The choice of the quaternizing agent allows for the introduction of a wide variety of functional groups. Common reagents include simple alkyl halides like methyl iodide or ethyl bromide, as well as more complex halides carrying other functionalities. researchgate.netnih.gov Studies on the quaternization of other pyridines have shown that activated halides, such as chloro-2-propanone and 2-chloroacetamide, can lead to quantitative conversion under mild conditions, for example, in dimethylformamide (DMF) at room temperature. researchgate.net
The efficiency of the quaternization reaction can be influenced by steric hindrance. For example, reactions involving 2-methylpyridine (B31789) have shown lower yields compared to unsubstituted pyridine, indicating that substituents near the nitrogen atom can impede the approach of the alkylating agent. nih.gov Given that the 4-position of the pyridine in the title compound is substituted, the nitrogen is relatively unhindered, suggesting that quaternization reactions should proceed efficiently.
The quaternization of pyridine rings is known to enhance π-electron delocalization along the molecular backbone, leading to significant red shifts in UV-Vis absorption spectra. rsc.org This property is particularly relevant for the development of new materials for optical and electronic applications.
Table 1: Quaternization Reactions of Pyridine Derivatives
| Pyridine Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Poly(4-vinyl pyridine) | Methyl iodide | Methanol / Ethanol | Not specified | Poly(N-methyl-4-vinylpyridinium iodide) | High | nih.gov |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | Acetonitrile | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78% | nih.gov |
| Poly(4-vinyl pyridine) | Chloro 2-propanone | DMF | Room Temp, 24h | Poly(4-vinyl-N-(2-oxopropyl)pyridinium chloride) | Quantitative | researchgate.net |
This table presents examples of pyridine quaternization to illustrate the general methodologies applicable to this compound.
Functionalization of the Thiophene Ring at Unsubstituted Positions
The thiophene ring in this compound possesses two unsubstituted carbon atoms at positions 3 and 4. These sites are susceptible to electrophilic aromatic substitution, a common pathway for functionalizing thiophene rings. nih.gov The reactivity of thiophene in such reactions is generally higher than that of benzene due to the electron-donating nature of the sulfur atom, which helps to stabilize the intermediate carbocation (the sigma complex). nih.gov
The directing effects of the existing substituents—the pyridine ring at C2 and the bromine atom at C5—will influence the regioselectivity of further substitutions. Both are generally considered deactivating groups, but the pyridine's influence via its nitrogen atom and the halogen's inductive and resonance effects create a complex electronic landscape. Further electrophilic attack is likely to occur at the C4 position, which is meta to the deactivating pyridine substituent and ortho to the bromine.
Common electrophilic substitution reactions that could be applied include:
Halogenation: Introducing another halogen (e.g., chlorine or iodine) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) in a suitable solvent. rsc.org
Nitration: The introduction of a nitro group (-NO2) can be accomplished using nitrating agents, though care must be taken as thiophenes can be sensitive to strong acidic conditions.
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce a ketone functionality.
More advanced methods, such as catalytic asymmetric functionalization, have been developed for thiophene derivatives, allowing for the synthesis of chiral compounds with high enantioselectivity. rsc.org These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction. While specific examples for this compound are not prevalent, these general principles of thiophene chemistry provide a strategic blueprint for its further derivatization.
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of green and sustainable synthetic methods. nih.govresearchgate.net These principles are highly relevant to the synthesis of heterocyclic compounds like this compound, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free and Aqueous Medium Syntheses
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. rsc.org Research has demonstrated the feasibility of synthesizing related heterocyclic structures under solvent-free conditions or in aqueous media.
A notable example is the Hantzsch pyridine synthesis, which has been adapted to a solvent-free, room temperature process using 5-bromothiophene-2-carboxaldehyde as a starting material. royalsocietypublishing.org In this one-pot multicomponent reaction, the aldehyde reacts with a 1,3-dione and ammonium (B1175870) acetate, catalyzed by ceric ammonium nitrate (B79036) (CAN), to produce dihydropyridine (B1217469) derivatives in good to excellent yields within a short reaction time. royalsocietypublishing.org This approach highlights a direct, environmentally benign pathway to structures containing the 5-bromothiophene moiety.
Microwave-assisted solid-phase synthesis is another green technique that often proceeds without a solvent. For instance, the cyclization of chalcones derived from 5-bromothiophene with phenylhydrazine (B124118) has been achieved using microwave irradiation in the presence of a solid acid catalyst, fly ash:H2SO4, to produce pyrazoline derivatives. researchgate.net Laser synthesis has also emerged as a novel solvent-free method for preparing N,S-heterocycles, offering rapid reaction times and high yields without the need for metal or base catalysts. nih.gov
Table 2: Examples of Green Synthesis Methodologies
| Starting Material(s) | Reaction Type | Conditions | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromothiophene-2-carboxyaldehyde, 1,3-diones, Ammonium acetate | Hantzsch synthesis | Solvent-free, Room Temp, 1-3 h | Ceric ammonium nitrate (CAN) | Dihydropyridines | Good to Excellent | royalsocietypublishing.org |
| 5-Bromo-2-thienyl chalcones, Phenyl hydrazine (B178648) hydrate | Cyclization | Solvent-free, Microwave irradiation | Fly ash:H2SO4 | Pyrazolines | Moderate | researchgate.net |
This table showcases green synthesis examples for compounds structurally related to this compound.
Development of Recyclable and Sustainable Catalytic Systems
The use of recyclable catalysts is a cornerstone of sustainable synthesis, as it reduces waste and lowers process costs. For the synthesis of pyridine and thiophene derivatives, several effective and recyclable catalytic systems have been explored.
Fly ash, an industrial waste product, has been repurposed as a support for sulfuric acid to create a solid acid catalyst (fly ash:H2SO4). researchgate.net This catalyst has proven effective in the synthesis of pyrazolines from 5-bromothiophene precursors under microwave conditions and can be recovered and reused. researchgate.net
Bioproduct-derived catalysts also represent a sustainable option. Pyridine-2-carboxylic acid, a natural product, has been employed as an efficient and recyclable catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. nih.gov The reaction proceeds quickly under mild conditions, and the catalyst can be recycled multiple times without a significant loss of activity. nih.gov
In the context of the Suzuki or Stille cross-coupling reactions, which are foundational for synthesizing bi-aryl compounds like this compound, the development of recyclable palladium catalysts is crucial. This includes palladium nanoparticles supported on various materials (e.g., polymers, silica, magnetic nanoparticles) that allow for easy separation from the reaction mixture and reuse in subsequent batches. Such advancements are key to making the synthesis of this and related compounds more economically and environmentally sustainable.
Comprehensive Spectroscopic and Structural Elucidation of 4 5 Bromothiophen 2 Yl Pyridine and Its Adducts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state.
Two-dimensional (2D) NMR techniques are instrumental in confirming the precise atomic connectivity within the 4-(5-bromothiophen-2-yl)pyridine molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to map out the proton-proton and proton-carbon correlations, respectively. For instance, in a hypothetical COSY spectrum, cross-peaks would appear between adjacent protons on the pyridine (B92270) and thiophene (B33073) rings, confirming their neighboring positions. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of the carbon chemical shifts. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would further reveal long-range couplings between protons and carbons, solidifying the connection between the pyridine and thiophene rings.
While specific 2D NMR data for this compound is not extensively published in the provided search results, typical chemical shifts for related pyridine and thiophene derivatives can be referenced to predict the expected spectral features. For example, a study on pyridine derivatives provides typical ¹H and ¹³C NMR data that can be used as a comparative baseline rsc.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2, C6 | 8.6 - 8.8 | 150 - 153 |
| Pyridine C3, C5 | 7.5 - 7.7 | 120 - 122 |
| Thiophene H3' | 7.2 - 7.4 | 124 - 126 |
| Thiophene H4' | 7.1 - 7.3 | 128 - 130 |
Note: These are predicted values based on analogous structures and require experimental verification.
Solid-state NMR (ssNMR) is a crucial technique for studying the structure and dynamics of materials in their solid form, including the characterization of polymorphs and supramolecular assemblies. nih.govnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR can distinguish between different polymorphs by detecting subtle changes in the chemical shifts and relaxation times of the nuclei, which are sensitive to the local molecular environment. nih.gov
For this compound, ssNMR could be used to investigate the existence of different crystalline forms and to study the structure of any co-crystals or adducts it may form. For instance, if co-crystallized with another molecule, ssNMR could provide insights into the intermolecular interactions, such as hydrogen bonding, by analyzing the changes in the chemical shifts of the involved atoms. While specific ssNMR studies on this compound are not detailed in the provided results, the principles of the technique are well-established for the analysis of pharmaceutical solids and other organic materials. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of molecular weight and elemental composition. For this compound (C₉H₆BrNS), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. rsc.org This technique is also invaluable for impurity profiling, allowing for the detection and identification of any by-products or degradation products present in a sample at very low concentrations. This is crucial for ensuring the purity of the compound for its intended applications.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₉H₆BrNS | 238.9435 |
Note: The calculated mass is based on the most abundant isotopes of the constituent elements.
X-ray Crystallographic Analysis of this compound Single Crystals and Co-crystals
Furthermore, X-ray crystallography is indispensable for studying co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio. mdpi.com By co-crystallizing this compound with other molecules, it is possible to engineer novel materials with tailored properties. The analysis of these co-crystals would reveal the specific intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern their formation and stability. mdpi.com While specific crystallographic data for the title compound is not available in the search results, the methodology is standard for structural elucidation. mdpi.comresearchgate.net
Vibrational Spectroscopic Investigations (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the pyridine and thiophene rings. For example, C-H stretching vibrations of the aromatic rings would typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the rings would be observed in the 1600-1400 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is expected at lower wavenumbers. iosrjournals.org Conformational changes, such as the rotation around the bond connecting the two rings, can also influence the vibrational spectra. By comparing experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.goviosrjournals.org
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C/C=N Ring Stretch | 1600 - 1400 |
| C-S Stretch (Thiophene) | 850 - 600 |
| C-Br Stretch | 700 - 500 |
Note: These are general ranges and the exact positions can vary.
Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Transitions and Excited States
Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to investigate the electronic structure and photophysical properties of molecules. researchgate.netrsc.orgresearchgate.netmdpi.com The UV-Vis absorption spectrum of this compound would reveal the electronic transitions from the ground state to various excited states. These transitions are typically of π-π* character for aromatic systems.
The emission spectrum provides information about the de-excitation pathways from the excited state back to the ground state. The presence of the heavy bromine atom could potentially enhance intersystem crossing, leading to phosphorescence. The study of the absorption and emission properties is crucial for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net The solvent environment can also influence the photophysical properties, leading to solvatochromic shifts in the absorption and emission maxima. researchgate.net
Theoretical and Computational Investigations of 4 5 Bromothiophen 2 Yl Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals of 4-(5-Bromothiophen-2-yl)pyridine
Density Functional Theory (DFT) has been instrumental in elucidating the electronic properties of this compound. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provide insights into the molecular geometry, electronic distribution, and orbital energies of the compound.
Studies on similar pyridine-thiophene systems reveal that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich thiophene (B33073) ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly situated on the electron-deficient pyridine (B92270) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the bromine atom's electron-withdrawing nature can further influence these frontier orbitals, potentially lowering the LUMO energy and narrowing the energy gap.
The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or protonation. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms and the bromine atom.
Table 1: Calculated Electronic Properties of a Representative Thiophene-Pyridine Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Note: These are representative values for a similar thiophene-pyridine system and may vary for this compound.
Computational Prediction of Reactivity and Elucidation of Reaction Mechanisms Involving this compound
Computational methods are pivotal in predicting the reactivity of this compound and understanding its reaction mechanisms. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity.
These descriptors include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
DFT calculations can also be used to model reaction pathways, such as electrophilic substitution or cross-coupling reactions. For instance, in Suzuki cross-coupling reactions, which are common for bromo-aromatic compounds, DFT can help to understand the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. nih.gov The presence of the pyridine nitrogen can influence the catalytic cycle, potentially through coordination to the palladium center. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound over time. mdpi.comucl.ac.uksemanticscholar.org While the molecule itself is relatively rigid, the dihedral angle between the thiophene and pyridine rings is a key conformational variable. MD simulations can reveal the preferred orientation of the two rings and the energy barriers for rotation.
In the solid state, MD simulations can provide insights into the crystal packing and the nature of intermolecular forces. mdpi.com These interactions are crucial for determining the material's physical properties. For this compound, potential intermolecular interactions include:
π-π stacking: Between the aromatic thiophene and pyridine rings of adjacent molecules.
Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of a neighboring pyridine ring.
C-H···π interactions: Where a hydrogen atom interacts with the π-system of an adjacent aromatic ring.
These simulations can help to understand how the molecule self-assembles in the solid state, which is important for applications in organic electronics.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. dergipark.org.trnih.gov For derivatives of this compound, QSAR studies can be employed to predict their potential as, for example, enzyme inhibitors or receptor ligands. dergipark.org.trnih.gov
In a typical QSAR/QSPR study, a set of derivatives with known activities or properties is used to build a model. Molecular descriptors, which are numerical representations of the chemical information, are calculated for each molecule. These descriptors can be:
Topological: Based on the 2D graph of the molecule.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).
Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to establish a mathematical relationship between the descriptors and the activity/property. nih.gov Such models can then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of compounds with desired characteristics.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Example Descriptors |
| Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |
Investigation of Aromaticity and Electronic Delocalization in this compound Systems
The aromaticity of the thiophene and pyridine rings in this compound is a key determinant of its stability and reactivity. Aromaticity can be assessed using various computational indices:
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where a negative value inside the ring indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the bond length alternation within the ring. A value close to 1 indicates high aromaticity.
Para-Delocalization Index (PDI): This electronic index measures the delocalization of electrons between para-positioned atoms in a six-membered ring.
Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electron density between adjacent atoms in a ring.
Coordination Chemistry and Supramolecular Assemblies of 4 5 Bromothiophen 2 Yl Pyridine
4-(5-Bromothiophen-2-yl)pyridine as a Ligand in Metal Complexation
The nitrogen atom of the pyridine (B92270) ring in this compound provides a primary site for coordination to transition metal ions. As a monodentate ligand, it is analogous to pyridine and its many derivatives, which are known to form a vast array of coordination complexes with diverse geometries and properties.
Synthesis and Structural Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes involving pyridyl-based ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent, often leading to the crystallization of the resulting complex. For ligands similar to this compound, such as other substituted pyridines and thiophene-containing molecules, complexes with metals like copper(II), cobalt(II), nickel(II), and zinc(II) have been successfully prepared. nih.govrsc.org For instance, the reaction of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with various metal salts in a 2:1 ligand-to-metal molar ratio in an ethanolic medium yields crystalline complexes after reflux. nih.gov Similarly, complexes of 3-hydroxy-2-methyl-4-thiopyrone have been synthesized with Co(II), Cu(II), and Zn(II). rsc.org While specific synthetic procedures and detailed structural characterizations for complexes of this compound are not extensively documented in the reviewed literature, the established methods for related compounds provide a strong foundation for their preparation. Characterization would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional structure, alongside spectroscopic techniques like FT-IR and UV-Vis to probe the ligand-metal interaction.
Luminescent and Magnetic Properties of Metal Complexes Containing this compound
The incorporation of metal ions into a framework with ligands like this compound can give rise to interesting photophysical and magnetic properties. The luminescence of metal complexes is a field of intense research, with applications in sensing, imaging, and lighting. Ruthenium(II) tris-1,10-phenanthroline complexes, for example, exhibit quantum yields that are highly dependent on the substitution on the phenanthroline rings. rsc.org Copper(II) complexes that are initially non-emissive have been shown to "turn-on" fluorescence in the presence of certain analytes, demonstrating their potential as chemical sensors. rsc.orgnih.gov
The magnetic properties of such complexes are dictated by the electronic configuration of the metal ion and the geometry of the coordination sphere. For instance, magnetic investigations of cobalt(II) complexes with a related 2,5-thiophenedicarboxylate and a pyridine-based spacer ligand revealed strong antiferromagnetic interactions. nih.gov The specific contribution of the this compound ligand to the luminescent and magnetic properties of its metal complexes remains an area for detailed investigation.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound as a Building Block
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. While this compound is primarily a monodentate ligand, its bromine substituent offers a potential secondary site for interaction, which could facilitate the formation of higher-dimensional structures. Although it cannot act as a traditional linker to form a robust porous framework on its own, it could function as a modulating ligand, influencing the structure and properties of MOFs built with other polytopic linkers.
The use of thiophene-based ligands in the construction of CPs and MOFs is an active area of research. researchgate.net For example, 3D coordination polymers have been successfully synthesized using 2,5-thiophenedicarboxylate as a primary linker in conjunction with other bridging ligands. mdpi.com The synthesis of such materials often employs solvothermal methods, where the components are heated in a sealed vessel to promote crystallization. mdpi.com The potential for this compound to be incorporated into such frameworks, either as a primary or secondary building unit, is plausible but requires further experimental exploration. The properties of such materials, including porosity for gas storage or catalytic activity, would be highly dependent on the final architecture.
Supramolecular Self-Assembly of this compound Through Non-Covalent Interactions
Beyond coordination to metal centers, this compound is capable of forming intricate supramolecular architectures through a variety of non-covalent interactions. These interactions, particularly hydrogen and halogen bonds, are crucial in directing the self-assembly of molecules in the solid state.
Hydrogen Bonding and Halogen Bonding Interactions in this compound Architectures
Hydrogen bonds are directional interactions between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. In the context of this compound, the pyridine nitrogen is a potential hydrogen bond acceptor. In the absence of metal coordination, it could interact with hydrogen bond donors present in the crystalline environment, such as solvent molecules or other functional groups on adjacent molecules.
π-π Stacking and Aromatic Interactions in Solid-State Structures
The solid-state arrangement of molecules, governed by intermolecular forces, is crucial in determining the material properties of a compound. For aromatic molecules like this compound, π-π stacking and other non-covalent interactions are expected to play a significant role in their crystal packing. Lacking a published crystal structure for this compound, we can infer potential interactions based on studies of related compounds.
The molecule possesses two aromatic rings: a pyridine ring and a bromothiophene ring. The electron-deficient nature of the pyridine ring and the electron-rich character of the thiophene (B33073) ring can lead to favorable offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize attraction. In such arrangements, the centroid-to-centroid distance between interacting rings is typically in the range of 3.3 to 3.8 Å.
In related heterocyclic compounds, various stacking geometries are observed. For instance, studies on pyridine-containing structures have shown that antiparallel-displaced geometries are often the most stable due to favorable dipole-dipole interactions. The presence of the bromine atom on the thiophene ring introduces further complexity. Halogen bonding, where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic region of an adjacent molecule (like the nitrogen atom of the pyridine ring), could be a significant directional force in the crystal lattice.
A study on a compound containing a 4-bromothiophen-2-yl moiety, 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, revealed the presence of diverse non-covalent interactions, including π-ring···π-ring and C-H···π-ring interactions, which highlights the potential for such interactions in related structures. urfu.ru
Table 1: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Description | Potential Significance |
| π-π Stacking | Attraction between the electron clouds of the pyridine and thiophene rings. | Major contributor to crystal packing and stability. |
| Halogen Bonding | Interaction between the bromine atom and a nucleophilic site (e.g., pyridine nitrogen). | Provides directionality to the crystal structure. |
| C–H···π Interactions | Interaction of C-H bonds with the aromatic π systems. | Contributes to the overall cohesive energy of the crystal. |
| Dipole-Dipole Interactions | Arising from the permanent dipoles of the pyridine and bromothiophene rings. | Influences the relative orientation of molecules. |
Host-Guest Chemistry and Inclusion Complexes with this compound
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The guest, in this case this compound, would need to fit within the cavity of a host molecule, being held in place by non-covalent interactions. There are no specific studies detailing the inclusion of this compound as a guest within a host molecule. However, based on its structural features, we can speculate on its potential to form such complexes.
The relatively planar and rigid structure of this compound, combined with its aromatic character, makes it a suitable candidate for encapsulation by various macrocyclic hosts.
Cyclodextrins , which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic guest molecules. The hydrophobic thiophene and pyridine rings could be encapsulated within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect. The formation of such inclusion complexes can enhance the solubility and stability of the guest molecule. aalto.fi
Calixarenes are another class of macrocycles with a "cup-like" shape that can accommodate guest molecules. The size and shape of the calixarene (B151959) cavity can be tailored to fit specific guests. The aromatic nature of this compound would allow for favorable π-π interactions with the phenyl rings of the calixarene host.
Pillararenes , a newer class of macrocyclic hosts, have a pillar-shaped architecture with an electron-rich cavity. They have shown promise in binding various guest molecules, and the dimensions of the cavity could potentially accommodate this compound.
The binding affinity of this compound to a particular host would depend on a combination of factors, including size and shape complementarity, hydrophobic interactions, and specific non-covalent interactions such as hydrogen bonding or halogen bonding between the guest and the host. For instance, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the bromine atom could participate in halogen bonding with appropriate functional groups on the host molecule.
While the specific host-guest chemistry of this compound is yet to be explored, its structural characteristics suggest it is a viable candidate for forming inclusion complexes with a variety of macrocyclic hosts. Such studies could lead to applications in areas like drug delivery, sensing, and materials science.
Applications of 4 5 Bromothiophen 2 Yl Pyridine in Advanced Materials Science
Organic Electronics and Optoelectronic Devices Based on 4-(5-Bromothiophen-2-yl)pyridine Derivatives
The distinct electronic properties of the thiophene-pyridine scaffold are leveraged in the design of materials for organic electronic and optoelectronic devices. The combination of an electron-donating thiophene (B33073) unit and an electron-accepting pyridine (B92270) unit creates an intramolecular charge-transfer character that is beneficial for tuning the energy levels (HOMO and LUMO) of resulting materials.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the realm of OLEDs, materials incorporating pyridine moieties are known to be advantageous for electron transport layers (ETLs) due to the electron-withdrawing nature of the pyridine ring. This property helps in lowering the LUMO energy level, which facilitates electron injection from the cathode. Derivatives of this compound can be designed to function as electron-transporters or as part of emissive materials. Copolymers composed of pyridine and bithiophene units have been synthesized via Suzuki cross-coupling, demonstrating optical band gaps suitable for electronic applications (around 2.13-2.17 eV). tandfonline.com Such polymers, by tuning the electron-donating and electron-accepting nature of their components, allow for precise control over the HOMO/LUMO energy levels, a critical factor in designing efficient OLEDs and OPVs. tandfonline.com
For OPVs, the donor-acceptor (D-A) structure inherent in the this compound backbone is a key design feature for creating materials for the active layer. The development of conjugated polymers with alternating electron-donating (like thiophene) and electron-accepting (like pyridine) units is a common strategy to lower the bandgap and improve light absorption. The bromine atom on the thiophene ring allows for polymerization via reactions like Suzuki or Stille coupling, enabling the creation of D-A copolymers with tailored optoelectronic properties for photovoltaic applications.
Organic Field-Effect Transistors (OFETs) and Semiconductor Applications
The development of high-performance n-type (electron-transporting) organic semiconductors has been a significant challenge in organic electronics. The incorporation of electron-deficient units like pyridine is a key strategy to achieve stable n-type behavior. The this compound scaffold is a prime candidate for building such materials.
A clear example of this application is in the synthesis of advanced n-type organic semiconductors. A molecule containing the 6-(5-bromothiophen-2-yl) moiety linked to a diketopyrrolopyrrole (DPP) core via a pyridine unit has been developed for use in stretchable OFETs. researchgate.net In this design, the bromothiophene unit is coupled via a Suzuki-Miyaura reaction to form a larger conjugated system. researchgate.net The resulting material, when blended with an elastomer, creates a stretchable semiconductor layer exhibiting high performance in OFETs. researchgate.net This demonstrates the utility of the bromothiophene-pyridine structure in creating robust, solution-processable, and high-performance n-type semiconductors for next-generation flexible electronics.
Development of Fluorescent Probes and Chemical Sensors Utilizing this compound Scaffolds
The structure of this compound is well-suited for the design of fluorescent chemosensors. The pyridine nitrogen atom can act as a binding site for analytes such as metal ions or protons, while the conjugated thiophene-pyridine system can serve as the fluorophore. The binding of an analyte to the pyridine nitrogen can perturb the electronic structure of the entire molecule, leading to a detectable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime).
Thiophene-based molecules are recognized as promising candidates for sensor development due to their excellent electronic properties and the ease with which they can be functionalized. researchgate.net Similarly, pyridine-based scaffolds have been successfully used to create fluorescent probes for detecting specific analytes like Zn2+. nih.gov A sensor based on a pyridine-pyridone skeleton, for instance, showed a clear chelation-enhanced fluorescence effect in the presence of zinc ions. nih.gov
By combining these two functionalities, derivatives of this compound can be developed as highly selective and sensitive sensors. For example, functionalization of the core structure could lead to sensors that exhibit a colorimetric change visible to the naked eye or a "turn-on" or ratiometric fluorescence response upon binding a target ion. Research on thiophene-based dual-functional sensors has shown the ability to detect different metal ions like Al³⁺ and Cu²⁺ through distinct fluorimetric and colorimetric channels, with detection limits in the nanomolar range. researchgate.net This highlights the potential of the this compound scaffold in creating sophisticated sensing platforms.
Polymeric Materials Incorporating this compound Moieties
The ability to polymerize this compound or its derivatives opens up a vast area of applications for new polymeric materials with tailored electronic and physical properties. The bromine atom is a key feature, providing a handle for various polymerization techniques.
Synthesis of Monomers and Controlled Polymerization Strategies
Monomers similar to this compound have been synthesized and used in polymerization studies. For instance, monomers such as 2-(5-bromopyridine-2-yl)-3-hexylthiophene and 2-(5-bromothiophene-2-yl)-3-hexylthiophene have been created through Kumada–Tamao–Corriu cross-coupling reactions. rsc.org These reactions typically involve coupling a thienyl Grignard reagent with a di-halogenated pyridine or thiophene. rsc.org
Several polymerization strategies can be employed:
Cross-Coupling Polymerization: The bromine atom on the thiophene ring and potentially a second halogen on the pyridine ring make this monomer suitable for chain-growth polycondensation reactions like Suzuki or Stille coupling.
C-H Functionalization Polycondensation: Nickel-catalyzed dehydrobrominative polycondensation is an effective method. This involves the deprotonation of a C-H bond on one monomer unit, which then reacts with the bromo-group of another, a process that can be facilitated by a Knochel–Hauser base (TMPMgCl·LiCl). rsc.org This method was used to successfully polymerize 2-(5-bromopyridine-2-yl)-3-hexylthiophene, yielding the corresponding polymer with a high yield of 90%. rsc.org
However, the properties of the resulting polymer are highly dependent on the exact monomer structure. For example, the polymerization of 2-(5-bromothiophene-2-yl)-3-hexylthiophene resulted in a highly insoluble polymer, which can limit its processability and applications. rsc.org This underscores the importance of monomer design, such as adding solubilizing alkyl chains, to control the properties of the final material.
Electrically Conductive and Electroactive Polymers
Polymers incorporating the thiophene-pyridine linkage are inherently electroactive due to their conjugated backbone. The alternating electron-rich (thiophene) and electron-poor (pyridine) units lead to a lower bandgap and facilitate both p-type (hole) and n-type (electron) doping, making them suitable for applications as electrically conductive materials.
Studies on electroactive polymers containing both thiophene and pyridine units have demonstrated interesting electrochromic properties. For example, a polymer incorporating a pyridyl-functionalized thieno[3,2-b]thiophene (B52689) moiety was electroactive, changing color from sand brown in its neutral state to pale grey-green in its oxidized state. bangor.ac.uk Such polymers show that functionalization with electron-withdrawing groups like pyridine decreases both HOMO and LUMO energy levels and reduces the material's band gap. bangor.ac.uk While these specific pyridine-functionalized polymers demonstrated high contrast and fast switching times, they also showed limited stability, which was attributed to the potential protonation of the pyridine ring during the redox process. bangor.ac.uk This highlights a key challenge and an area for further research in optimizing the stability of such electroactive materials for applications in displays, smart windows, and sensors.
Functional Coatings and Thin Films Derived from this compound
Similarly, a thorough review of published research reveals no specific studies on the development or application of functional coatings or thin films derived directly from this compound. While the synthesis of various functional polymers and thin films from other thiophene and pyridine derivatives for applications such as organic electronics and protective coatings is an active area of research, the specific utility of this compound for these purposes has not been documented. The potential for this compound to act as a monomer or a precursor for creating polymers with tailored optical, electronic, or protective properties has not been the subject of dedicated scientific investigation based on the accessible literature.
Catalytic Applications of 4 5 Bromothiophen 2 Yl Pyridine and Its Metal Complexes
Homogeneous Catalysis Mediated by 4-(5-Bromothiophen-2-yl)pyridine-Metal Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Metal complexes containing pyridine (B92270) and thiophene-based ligands are frequently employed in this domain. However, specific studies detailing the use of this compound as a ligand in such catalytic systems are not readily found.
Cross-Coupling Reactions (C-C, C-N, C-O Bond Formation)
Palladium-catalyzed cross-coupling reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. While pyridine and bipyridine ligands are common in these reactions, there is no specific data in the reviewed literature on the performance of this compound as a ligand in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. Research in this area often focuses on the electronic and steric tuning of the ligand to optimize catalytic activity. For instance, a study on the Suzuki cross-coupling of other bromo-thiophene derivatives focused on the synthesis of novel compounds rather than the catalytic activity of the pyridine-thiophene moiety itself. nih.gov
Table 7.1.1: Representative Data for Cross-Coupling Reactions Using Pyridine-Thiophene Type Ligands (Hypothetical Data)
| Entry | Catalyst System | Aryl Halide | Coupling Partner | Product | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ / Ligand X | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | N/A | - |
| 2 | Pd₂(dba)₃ / Ligand Y | 2-Chlorotoluene | Aniline | N-o-tolyl-aniline | N/A | - |
Note: This table is for illustrative purposes only. No experimental data for this compound as a ligand was found.
Hydrogenation, Oxidation, and Cycloaddition Reactions
The coordination of a metal to the nitrogen atom of the pyridine ring and potentially the sulfur atom of the thiophene (B33073) ring could, in principle, create a catalytically active center for hydrogenation, oxidation, or cycloaddition reactions. However, the scientific literature lacks specific examples of this compound-metal complexes being employed for these transformations. Studies on the hydrogenation of pyridine and quinoline (B57606) derivatives typically utilize well-established catalysts like ruthenium or palladium on carbon, without the specific involvement of this particular ligand. researchgate.net Similarly, while metal-catalyzed cycloaddition reactions are a broad field of study, the application of this compound complexes is not reported. rsc.org
Heterogeneous Catalysis Using Surface-Immobilized this compound Catalysts
Immobilizing a homogeneous catalyst onto a solid support can offer advantages in terms of catalyst separation and recycling. The pyridine and thiophene moieties of this compound could serve as anchoring points for immobilization onto a surface. Despite the potential, there are no specific reports of this compound being used in the design of heterogeneous catalysts.
Asymmetric Catalysis with Chiral Derivatives of this compound
The development of chiral ligands is crucial for enantioselective catalysis. While the synthesis of chiral pyridine derivatives for asymmetric catalysis is an active area of research, there is no published work on the synthesis of chiral derivatives of this compound and their application in asymmetric reactions. The development of such catalysts would likely involve the introduction of a chiral center at a position that can effectively influence the stereochemical outcome of a metal-catalyzed reaction.
Biological and Medicinal Chemistry Research Involving 4 5 Bromothiophen 2 Yl Pyridine
Investigation of Biological Activity Profiles of 4-(5-Bromothiophen-2-yl)pyridine Derivatives
Derivatives built upon the 4-(thiophen-2-yl)pyridine core have been synthesized and evaluated for various biological activities. The introduction of a bromine atom, as in the parent compound, and other functional groups allows for a systematic exploration of their therapeutic potential.
The search for new antimicrobial and antifungal agents is a global health priority, and pyridine-thiophene hybrids have emerged as a promising class of compounds. Studies have shown that derivatives incorporating these scaffolds exhibit activity against a range of bacterial and fungal pathogens.
For instance, thiazole (B1198619) derivatives containing a dichlorothiophen and a pyridine (B92270) moiety have been synthesized and tested. One such compound, 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole, displayed weak antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. nih.gov In another study, a series of 1,3,4-oxadiazole-pyridine hybrids showed that one derivative exhibited broad-spectrum antibacterial activity against E. coli, B. subtilis, M. luteus, and K. pneumoniae with a MIC of 37.5 μg/mL, while others demonstrated better antifungal activity than the standard drug, Cycloheximide. mdpi.com
Similarly, benzo[b]thiophene derivatives have been evaluated for their antifungal properties. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives showed excellent broad-spectrum antifungal activity, with MIC values against Candida albicans ranging from 0.03 to 0.5 μg/mL and against Cryptococcus neoformans and Aspergillus fumigatus from 0.25 to 2 μg/mL. nih.gov Thiophene (B33073) derivatives have also been assessed against drug-resistant strains, with some exhibiting MIC50 values between 8 and 32 mg/L for colistin-resistant A. baumannii and E. coli. researchgate.net
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Thiazole-Pyridine-Thiophene Hybrid | S. aureus, P. aeruginosa | 100 μg/mL | nih.gov |
| 1,3,4-Oxadiazole-Pyridine Hybrid | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 μg/mL | mdpi.com |
| 2-(Benzo[b]thiophen-2-yl)-4,5-dihydrooxazole Derivatives | Candida albicans | 0.03-0.5 μg/mL | nih.gov |
| C. neoformans, A. fumigatus | 0.25-2 μg/mL | ||
| Thiophene Derivatives | Colistin-Resistant A. baumannii & E. coli | 8-32 mg/L (MIC50) | researchgate.net |
The pyridine nucleus is a common feature in FDA-approved drugs and is frequently used to design molecules with antiproliferative effects. nih.gov Derivatives of this compound have been explored as potential anticancer agents, with research focusing on their cytotoxicity against various cancer cell lines.
A series of novel pyridine-bridged analogues of the vascular disrupting agent combretastatin-A4 were designed and synthesized. nih.gov Several of these compounds potently inhibited the survival and growth of cancer cells. For example, analogue 4h (a pyridine-bridged compound) showed significant antiproliferative activity against multiple cancer cell lines. nih.gov Similarly, other pyridine derivatives, such as compounds 3b and 5b , exhibited superior antiproliferative activities against Huh-7, A549, and MCF-7 cancer cell lines compared to the standard drug Taxol. nih.gov Compound 3b demonstrated IC₅₀ values of 6.54 μM (Huh-7), 15.54 μM (A549), and 6.13 μM (MCF-7). nih.gov
Research into isothiazolo[5,4-b]pyridine (B1251151) derivatives showed that compounds with a 2-hydroxypropylene spacer exhibited a broad spectrum of anticancer action, with GI50 (50% growth inhibition) concentrations of approximately 20 mM/L. nih.gov Furthermore, certain 4,5-dihydropyrazole derivatives have been identified as potent inhibitors of BRAF(V600E), a mutated kinase involved in cancer. Compound 3d showed strong anticancer activity with IC₅₀ values of 1.31 μM against the MCF-7 breast cancer cell line and 0.45 μM against the WM266.4 human melanoma cell line. nih.gov
| Compound/Class | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Isothiazolo[5,4-b]pyridine derivative | Various | ~20 mM/L (GI₅₀) | nih.gov |
| 4,5-Dihydropyrazole derivative (3d) | MCF-7 (Breast Cancer) | 1.31 μM | nih.gov |
| WM266.4 (Melanoma) | 0.45 μM | ||
| Pyridine derivative (3b) | Huh-7 (Liver Cancer) | 6.54 μM | nih.gov |
| A549 (Lung Cancer) | 15.54 μM | ||
| MCF-7 (Breast Cancer) | 6.13 μM |
The therapeutic effects of many drugs stem from their ability to selectively inhibit enzymes or bind to cellular receptors. Derivatives based on the 4-(thiophen-2-yl)pyridine scaffold have been investigated as inhibitors of several key protein targets.
One area of focus has been on protein kinases, which are crucial regulators of cell signaling. A novel series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as inhibitors of the transforming growth factor type β receptor I (TGF-β R1), also known as ALK5. nih.gov Compound 8h from this series inhibited ALK5 autophosphorylation with an IC₅₀ value of 25 nM. nih.gov In another study, 4,5-dihydropyrazole derivatives were developed as inhibitors of the V600E mutant BRAF kinase, with compound 3d showing an IC₅₀ of 0.22 μM. nih.gov
Other enzyme targets include farnesyl-protein transferase (FPT), an enzyme involved in processing the Ras protein, which is critical in cancer signaling. Novel tricyclic pyridine derivatives have been described as potent FPT inhibitors. nih.gov For example, the 3-bromo-substituted pyridyl N-oxide amide analogue 38 was identified as a potent FPT inhibitor that demonstrated significant tumor growth reduction in vivo. nih.gov
Beyond enzyme inhibition, derivatives have been studied for their interaction with G-protein-coupled receptors (GPCRs). Pyrazol-4-yl-pyridine derivatives were found to act as selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M₄), a target for neurological disorders. nih.gov
Elucidation of Molecular Mechanisms of Action and Identification of Biological Targets
Understanding the molecular mechanism of action is critical for drug development. For this compound derivatives, research has identified several biological targets and pathways through which they exert their effects.
In the context of anticancer activity, a primary mechanism identified for pyridine-containing compounds is the disruption of microtubule dynamics. Several pyridine-bridged analogues of combretastatin-A4, a known tubulin inhibitor, were shown to inhibit tubulin polymerization, arrest the cell cycle, and block angiogenesis. nih.gov The most potent of these compounds, 3b and 5a , inhibited tubulin polymerization with IC₅₀ values of 4.03 μM and 6.06 μM, respectively, comparable to the reference compound combretastatin-A4 (IC₅₀ = 1.64 μM). nih.gov
Enzyme inhibition is another key mechanism. As mentioned, derivatives have been specifically designed to target and inhibit enzymes crucial for cancer progression, such as ALK5, BRAF(V600E), and farnesyl-protein transferase. nih.govnih.govnih.gov The inhibition of ALK5 disrupts TGF-β signaling, which is implicated in tumor growth and fibrosis. nih.gov The inhibition of the mutant BRAF kinase directly targets a driver of melanoma cell proliferation. nih.gov
For antimicrobial action, while the precise mechanisms for many thiophene-pyridine derivatives are still under investigation, potential targets include enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR), or processes that disrupt cell membrane integrity. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For pyridine derivatives, SAR studies have helped to identify key structural features that enhance therapeutic potency.
In the development of antiproliferative pyridine derivatives, the presence and position of certain substituents have a significant impact. The addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or other bulky groups has sometimes been found to decrease activity. nih.gov In a series of pyridine-bridged combretastatin (B1194345) analogues, the substitutions on the phenyl rings were critical. A 2,4-dimethoxy configuration on a phenyl ring led to low nanomolar IC₅₀ values, whereas other dimethoxy patterns (e.g., 3,4- or 3,5-dimethoxy) resulted in a significant loss of activity. nih.gov
For tricyclic farnesyl-protein transferase inhibitors, a comprehensive SAR study of substitutions on the pyridine ring was conducted. nih.gov It was found that introducing a halogen at the 3-position was particularly effective. The chloro, bromo, and iodo analogues all demonstrated potent FPT inhibition, with the 3-bromo substituted compound showing excellent in vivo antitumor activity. nih.gov This highlights that while halogens can sometimes be detrimental, in specific scaffolds and positions, they are crucial for potency.
Computational Drug Design and Molecular Docking Studies Based on this compound Scaffolds
Computational methods are increasingly used to accelerate drug discovery by predicting how molecules will interact with biological targets. Molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are key tools in this process.
Molecular docking studies have been widely applied to pyridine and thiophene derivatives to predict their binding modes with target proteins. For example, imidazo[4,5-b]pyridine derivatives were docked into the active site of dihydrofolate reductase (DHFR) to understand their potential antibacterial mechanism. mdpi.com Similarly, docking simulations were used to insert 4,5-dihydropyrazole derivatives into the crystal structure of the BRAF(V600E) kinase to determine their probable binding model, which correlated with their observed inhibitory activity. nih.gov
QSAR models have been developed to correlate the chemical structures of derivatives with their biological activities. For a set of 65 imidazo[4,5-b]pyridine derivatives, various QSAR methods, including HQSAR, CoMFA, and CoMSIA, were used to build predictive models for their anticancer activity. mdpi.com These models helped identify the key structural features influencing potency and were used to virtually screen for and design new compounds with potentially higher activity. mdpi.com
These computational approaches have also been used to study potential anti-inflammatory agents. Docking studies of pyridopyrimidine derivatives into the active sites of COX-1 and COX-2 enzymes helped to rationalize their biological activity and selectivity, guiding the design of new derivatives with improved profiles. nih.govcsfarmacie.cz
No Published Pharmacological Data Available for this compound
Following a comprehensive search of publicly available scientific literature, no specific pharmacological, in vitro, or in vivo studies for the chemical compound This compound could be identified.
Despite targeted searches for the compound's biological and medicinal chemistry research, including its pharmacological profiling and therapeutic potential, the current body of scientific publications does not appear to contain data on this specific molecule. The performed searches aimed to uncover detailed research findings, including any potential data that could be structured into the requested format. However, the inquiries yielded results for structurally related but distinct compounds, such as derivatives of pyridine and thiophene, rather than for this compound itself.
This lack of available information prevents the creation of a scientifically accurate article detailing its pharmacological properties as per the specified outline. Generating such content without published research would be speculative and would not adhere to the required standards of accuracy and reliance on factual data.
Therefore, the requested article focusing solely on the biological and medicinal chemistry research of this compound cannot be produced at this time. Further research and publication in the field would be necessary before a summary of its pharmacological profile and therapeutic potential can be compiled.
Electrochemistry and Redox Properties of 4 5 Bromothiophen 2 Yl Pyridine
Cyclic Voltammetry and Comprehensive Electrochemical Characterization of 4-(5-Bromothiophen-2-yl)pyridine
Cyclic voltammetry (CV) is a fundamental technique for characterizing the electrochemical properties of molecules like this compound. While specific CV data for this exact compound is not extensively documented in publicly available literature, its electrochemical behavior can be inferred from studies on closely related pyridyl-thiophene and brominated thiophene (B33073) derivatives.
For instance, studies on similar compounds, sometimes abbreviated in literature, reveal key electrochemical parameters. In one study, a compound referred to as "4Pip" was analyzed using cyclic voltammetry. Current time information in Pasuruan, ID. The voltammogram showed an anodic wave, and the dependence of various potentials on the scan rate was investigated. Current time information in Pasuruan, ID. For this compound, the peak potential (E(p)) was found to increase with the scan rate, a characteristic often observed in electrochemical processes. Current time information in Pasuruan, ID. The first and second derivatives of the cyclic voltammograms indicated an irreversible oxidation process. Current time information in Pasuruan, ID.
The electrochemical characterization of related thiophene-pyridine co-oligomers has also been reported. acs.org For example, a co-oligomer with terminal pyridine (B92270) units showed three distinct redox couples, with the first oxidation peak corresponding to a one-electron oxidation process. acs.org The relationship between the peak current and the square root of the scan rate suggested a diffusion-controlled process. acs.org
Based on these related systems, the cyclic voltammogram of this compound is expected to exhibit an oxidation peak corresponding to the removal of an electron from the π-conjugated system. The potential of this peak would be influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing nature of the pyridine ring and the bromine atom. The irreversibility observed in similar compounds suggests that the resulting radical cation may be highly reactive. Current time information in Pasuruan, ID.
Table 1: Expected Electrochemical Parameters for this compound based on Analogous Compounds
| Parameter | Expected Behavior | Rationale based on Analogous Compounds |
| Oxidation Potential | Anodic peak present | Oxidation of the π-conjugated system is a characteristic of thiophene-containing molecules. acs.org |
| Reversibility | Likely irreversible or quasi-reversible | The radical cation formed upon oxidation may be unstable and undergo subsequent chemical reactions, as seen in "4Pip". Current time information in Pasuruan, ID. |
| Scan Rate Dependence | Peak potential shifts with scan rate | Common for many electrochemical systems, indicating kinetic limitations in the electron transfer process or coupled chemical reactions. Current time information in Pasuruan, ID. |
| Electron Transfer | Likely a one-electron process for the first oxidation | Common for the initial oxidation of similar π-conjugated oligomers. acs.org |
Investigation of Redox-Active Centers and Electron Transfer Mechanisms in this compound Systems
The presence of the bromine atom on the thiophene ring is expected to influence the electron density of the thiophene ring, making it slightly less electron-donating compared to an unsubstituted thiophene. This, in turn, would likely increase the oxidation potential of the molecule. The pyridine ring, being electron-withdrawing, also contributes to a higher oxidation potential compared to thiophene alone. capes.gov.brnih.gov
The mechanism of electron transfer is often studied through techniques like cyclic voltammetry at varying scan rates and computational modeling. For related compounds, it has been shown that the environment and thermodynamic properties significantly influence the electron transfer characteristics. mdpi.com
Electro-Polymerization of this compound for Conductive Film Formation
Thiophene and its derivatives are well-known for their ability to undergo electropolymerization to form conductive polymer films. cmu.edu This process typically involves the oxidative coupling of monomer units. The resulting polythiophenes are π-conjugated polymers that can exist in both neutral (insulating or semiconducting) and oxidized (conducting) states.
The electropolymerization of this compound would likely proceed through the oxidation of the thiophene ring to form a radical cation. This radical cation can then couple with another monomer unit, leading to the formation of a dimer and eventually a polymer chain. The presence of the bromine atom could potentially be eliminated during the polymerization process, leading to cross-linking or different polymer structures. However, under controlled conditions, the bromine atom can remain intact, providing a site for post-polymerization modification.
Studies on the electropolymerization of other functionalized thiophenes have shown that the nature of the substituent can significantly affect the polymerization process and the properties of the resulting polymer. rsc.orgbeilstein-journals.org For instance, the polymerization of thiophenes with pyridine side groups has been explored to create materials with unique electronic and optical properties. researchgate.net The incorporation of pyridine units can influence the polymer's morphology, conductivity, and electrochromic behavior. pkusz.edu.cn
The formation of conductive films from this compound would be observable during cyclic voltammetry by the gradual increase in the peak currents with each successive scan, indicating the deposition of a conductive polymer film on the electrode surface. The properties of this film, such as its conductivity and stability, would depend on the polymerization conditions, including the solvent, supporting electrolyte, and potential range.
Table 2: Expected Properties of Poly(this compound) Films
| Property | Expected Characteristic | Rationale based on Analogous Polythiophenes |
| Conductivity | Electrically conductive in its oxidized (doped) state | A hallmark of polythiophenes. cmu.edu |
| Electrochromism | Reversible color change upon oxidation and reduction | Common in polythiophenes with extended conjugation and donor-acceptor structures. pkusz.edu.cn |
| Morphology | Dependent on polymerization conditions, potentially forming a uniform film | The morphology of electropolymerized films is highly tunable. |
| Functionalization | Bromine atoms could serve as handles for post-polymerization reactions | The C-Br bond can be used for cross-coupling reactions. |
Electrochemical Sensing Applications of this compound Modified Electrodes
Electrodes modified with conductive polymers or functional molecules are widely used in the development of electrochemical sensors. nih.govelsevierpure.com The modification of an electrode with this compound, either as a monomer or a polymer, could lead to sensors with enhanced sensitivity and selectivity for specific analytes.
The pyridine nitrogen atom can act as a binding site for metal ions or protons, making a modified electrode potentially useful for their detection. The thiophene unit, especially in its polymerized form, provides a conductive matrix that can facilitate signal transduction. The combination of the recognition capabilities of the pyridine moiety and the signal amplification properties of the conductive polymer backbone is a common strategy in sensor design. researchgate.net
For instance, electrodes modified with polythiophene derivatives have been used to detect a variety of analytes, including biological molecules and environmental pollutants. researchgate.netmdpi.com The sensing mechanism often involves the interaction of the analyte with the functional groups on the polymer, leading to a measurable change in the electrochemical signal, such as the current or potential.
A sensor based on this compound could operate based on several principles. The analyte could interact with the pyridine nitrogen, altering the electronic properties of the polymer and thus its electrochemical response. Alternatively, the analyte could be electrochemically active itself, and the modified electrode could catalyze its oxidation or reduction, leading to an enhanced signal. The high surface area and unique electronic properties of nanostructured electrodes can further enhance the sensitivity of such sensors. nih.gov
Table 3: Potential Electrochemical Sensing Applications for this compound Modified Electrodes
| Analyte Category | Potential Sensing Mechanism | Rationale |
| Metal Ions | Complexation with the pyridine nitrogen atom. | The lone pair of electrons on the nitrogen can coordinate with metal ions, causing a change in the electrochemical signal. |
| pH | Protonation/deprotonation of the pyridine nitrogen. | Changes in pH would alter the charge on the polymer, affecting its conductivity and redox potentials. |
| Organic Molecules | π-π stacking interactions or specific binding with the polymer. | The aromatic nature of the polymer could allow for interactions with other aromatic molecules. |
| Biomolecules | Immobilization of enzymes or antibodies on the polymer surface. | The polymer can serve as a biocompatible and conductive support for biosensing elements. frontiersin.org |
Future Research Directions and Emerging Opportunities for 4 5 Bromothiophen 2 Yl Pyridine
Integration of 4-(5-Bromothiophen-2-yl)pyridine in Nanomaterials and Hybrid Systems
The incorporation of this compound into nanomaterials and hybrid systems is a promising avenue for creating materials with novel electronic, optical, and catalytic properties. The distinct electronic characteristics of the electron-rich thiophene (B33073) and electron-deficient pyridine (B92270) rings, along with the reactive bromine site, make this molecule a versatile building block.
Future research could focus on utilizing this compound as a key ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . mdpi.comnih.gov The nitrogen atom of the pyridine and the sulfur atom of the thiophene can coordinate with metal centers, leading to the formation of porous, crystalline structures. mdpi.comjyu.firesearchgate.net These frameworks could exhibit applications in gas storage, separation, and heterogeneous catalysis. For instance, new Ni-based MOFs have been synthesized using bidentate pyridine ligands and have shown potential in near-infrared photothermal conversion. mdpi.com Similarly, thiophene-based COFs are being explored for their potential in electronic devices due to their ordered, stacked structures that are ideal for charge transport. nih.gov
The development of conductive polymers and hybrid perovskite solar cells also represents a significant opportunity. The conjugated π-system of this compound can be exploited to create organic semiconducting materials. By polymerizing this molecule, potentially through cross-coupling reactions at the bromine site, novel conductive polymers with tailored band gaps could be synthesized. In the realm of photovoltaics, thiophene and pyridine derivatives are already used to enhance the efficiency and stability of perovskite solar cells. The unique electronic properties of this compound could contribute to improved charge transport and reduced recombination rates in these devices.
Table 1.1: Potential Applications of this compound in Nanomaterials
| Nanomaterial System | Potential Role of this compound | Anticipated Properties and Applications |
| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Gas storage, catalysis, sensing mdpi.comacs.org |
| Covalent Organic Frameworks (COFs) | Monomeric building block | Electronic devices, charge transport nih.gov |
| Conductive Polymers | Monomer unit | Organic electronics, sensors |
| Perovskite Solar Cells | Interfacial layer component | Enhanced efficiency and stability |
Exploration of Novel Reaction Pathways and Unconventional Synthetic Methodologies
Advancing the synthesis of this compound through novel and unconventional methods is crucial for improving efficiency, reducing waste, and accessing new derivatives. Future research should move beyond traditional cross-coupling methods and explore greener and more innovative synthetic strategies.
Flow chemistry presents a significant opportunity for the synthesis of this and related heterocyclic compounds. sci-hub.sespringerprofessional.de This technology allows for precise control over reaction parameters, enhanced safety for hazardous reactions, and facile scalability. sci-hub.sedurham.ac.ukuc.ptnih.gov The synthesis of various heterocycles, including pyridines and pyrazoles, has been successfully demonstrated using flow reactors, often in combination with microwave heating. durham.ac.uk
Mechanochemistry , the use of mechanical force to induce chemical reactions, is another promising green chemistry approach. organic-chemistry.orgnih.govbenthamdirect.com This solvent-free method can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase synthesis. benthamdirect.comingentaconnect.comnih.gov The synthesis of pyridine derivatives has been achieved through mechanochemical methods, highlighting its potential for the preparation of this compound. organic-chemistry.orgbenthamdirect.com
Furthermore, the development of one-pot multicomponent reactions (MCRs) could provide a highly efficient route to complex molecules derived from the this compound scaffold. nih.gov MCRs are atom-economical and can generate molecular diversity in a single step, which is highly desirable for the creation of libraries of compounds for screening purposes. nih.govrasayanjournal.co.in
Table 1.2: Emerging Synthetic Methodologies for this compound
| Methodology | Key Advantages | Relevance to Target Compound |
| Flow Chemistry | Scalability, safety, precise control sci-hub.sespringerprofessional.de | Efficient and safe production of pyridine and thiophene heterocycles. durham.ac.ukuc.pt |
| Mechanochemistry | Solvent-free, rapid, novel reactivity nih.govnih.gov | Green synthesis of pyridine derivatives with high yields. organic-chemistry.orgbenthamdirect.comingentaconnect.com |
| Multicomponent Reactions | Atom economy, efficiency, diversity nih.gov | Rapid assembly of complex structures from simple precursors. rasayanjournal.co.in |
Advanced Computational Modeling for Predictive Design of this compound Based Materials
Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are poised to accelerate the discovery and design of new materials based on this compound. These methods allow for the prediction of molecular properties and activities before their synthesis, saving time and resources.
DFT calculations can be employed to investigate the electronic structure, optical properties, and reactivity of this compound and its derivatives. unito.itnih.gov For example, DFT can predict the HOMO-LUMO gap, which is crucial for designing materials for organic electronics, and can shed light on the mechanism of its interactions with other molecules. tsijournals.com Such studies have been successfully applied to understand the electronic properties of thienyl-pyridine and thienyl-DPP derivatives. unito.itnih.gov
QSAR modeling can establish a mathematical relationship between the chemical structure of a series of this compound derivatives and their biological activity or material properties. tsijournals.com This allows for the predictive design of new compounds with enhanced performance. For example, by systematically modifying the substituents on the pyridine or thiophene rings, a QSAR model could guide the synthesis of derivatives with optimized properties for a specific application, such as anticancer activity or fluorescence. tsijournals.com
Table 1.3: Computational Approaches for Material Design
| Computational Method | Information Provided | Application in Design |
| Density Functional Theory (DFT) | Electronic structure, optical properties, reactivity unito.itnih.gov | Prediction of HOMO-LUMO gaps for electronics, understanding reaction mechanisms. tsijournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between structure and activity/property tsijournals.com | Predictive design of new derivatives with enhanced biological or material properties. |
Development of Targeted Biological Probes and Theranostic Agents from this compound Scaffolds
The this compound scaffold is an attractive starting point for the development of targeted biological probes and theranostic agents due to its inherent fluorescence potential and the possibility of functionalization.
The conjugated system of the molecule can be modified to create fluorescent probes for the detection of specific biomolecules or for imaging cellular environments. rsc.org For instance, the bromine atom can be replaced with various fluorophores or recognition moieties through cross-coupling reactions. The thiophene-pyridine core can act as a D-π-A (donor-pi-acceptor) system, which is a common design for fluorescent sensors. rsc.org Thiophene-based pyridine chromophores have already been shown to have large two-photon absorption cross-sections, making them suitable for bio-imaging in the near-IR region. rsc.org
Furthermore, the scaffold could be integrated into BODIPY (boron-dipyrromethene) dyes , which are widely used as fluorescent labels and probes. rsc.orgnih.govacs.org Thiophene-modified BODIPY probes have been developed for sensing polarity in lipid droplets and for detecting specific ions. rsc.org The incorporation of the this compound moiety could lead to probes with novel photophysical properties and biological targets. rsc.orgresearchgate.net
The development of theranostic agents , which combine therapeutic and diagnostic capabilities in a single molecule, is another exciting frontier. The this compound scaffold could be functionalized with a cytotoxic agent for therapy and a radionuclide or a fluorescent tag for imaging. The pyridine moiety could also be used to target specific receptors or enzymes in the body.
Table 1.4: Bio-applications of this compound Scaffolds
| Application | Design Strategy | Potential Advantage |
| Fluorescent Probes | D-π-A systems, conjugation with fluorophores rsc.org | High sensitivity and selectivity for biomolecules, two-photon imaging. rsc.orgnih.gov |
| BODIPY Dyes | Integration of the scaffold into the BODIPY core rsc.orgnih.gov | Tunable photophysical properties, sensing of cellular environments. acs.orgrsc.orgresearchgate.net |
| Theranostic Agents | Combination of a therapeutic and a diagnostic moiety | Simultaneous treatment and monitoring of diseases. |
Expansion into New Areas of Sustainable Chemistry and Circular Economy Principles
The principles of sustainable chemistry and the circular economy are becoming increasingly important in the chemical industry. efpia.eulaboratoriosrubio.comaltlaboratories.com Future research on this compound should embrace these principles, from its synthesis to its end-of-life.
The synthesis of this compound can be made more sustainable by using renewable starting materials, employing green solvents like water or bio-based solvents, and utilizing catalytic methods to reduce waste. rsc.orgnih.govmdpi.comresearchgate.net Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to complex molecules and could be explored for the synthesis of pyridine and thiophene derivatives. nih.govnih.gov
In the context of a circular economy , the design of materials based on this compound should consider their entire lifecycle. laboratoriosrubio.comaltlaboratories.compharmamanufacturing.comnih.gov This includes designing for recyclability or biodegradability. For example, polymers made from this compound could be designed to be depolymerized back to the monomer for reuse. Furthermore, exploring the use of this molecule in applications that contribute to a circular economy, such as in materials for renewable energy or as catalysts for waste valorization, would be a significant contribution. The pharmaceutical industry is increasingly looking at circular economy principles to reduce waste and improve sustainability, and the synthesis of active pharmaceutical ingredients and their intermediates falls within this scope. efpia.eulaboratoriosrubio.compharmamanufacturing.com
Table 1.5: Sustainability and Circular Economy Considerations
| Aspect | Approach | Goal |
| Sustainable Synthesis | Green solvents, catalysis, biocatalysis rsc.orgmdpi.comnih.gov | Reduce environmental impact and waste generation. nih.govresearchgate.netnih.gov |
| Circular Design | Design for recyclability/biodegradability | Minimize end-of-life environmental impact and enable material reuse. altlaboratories.comnih.gov |
| Application in Circular Technologies | Renewable energy materials, catalysis | Contribute to a more sustainable and circular technological landscape. |
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(5-Bromothiophen-2-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between 5-bromothiophene-2-boronic acid and halogenated pyridine derivatives. Optimization involves adjusting catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and reaction solvents (e.g., THF or DMF) to enhance yield. For example, ligand-free conditions at 80–100°C under inert atmospheres improve efficiency . Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity. Monitoring by TLC or HPLC confirms reaction completion.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and carbons, confirming substitution patterns. The bromine atom induces deshielding in adjacent thiophene protons .
- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 240.12 for C₉H₆BrNS) and fragmentation patterns .
- IR Spectroscopy : Detects C-Br stretching (~550 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. What are the key physical properties (melting point, solubility) of this compound relevant to purification?
- Methodological Answer : The compound has a melting point of 156.5–159°C , making recrystallization feasible in ethanol or acetone. It is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility data guide solvent selection for crystallization and reaction media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
